N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9715073
InChI: InChI=1S/C16H16N2O2S/c1-20-12-4-5-13-11(10-18-14(13)9-12)6-7-17-16(19)15-3-2-8-21-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19)
SMILES: COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC9715073

Molecular Formula: C16H16N2O2S

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide -

Molecular Formula C16H16N2O2S
Molecular Weight 300.4 g/mol
IUPAC Name N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C16H16N2O2S/c1-20-12-4-5-13-11(10-18-14(13)9-12)6-7-17-16(19)15-3-2-8-21-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19)
Standard InChI Key TWTPHMYCWFEFFB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6-methoxyindole core linked via an ethylamine spacer to a thiophene-2-carboxamide group (Figure 1). The indole moiety consists of a bicyclic aromatic system with a methoxy substituent at position 6, while the thiophene ring provides a sulfur-containing heterocycle. The ethyl bridge facilitates conformational flexibility, potentially enhancing target binding compared to rigid scaffolds .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameN-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Molecular FormulaC16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight300.4 g/mol
Canonical SMILESCOC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3
PubChem CID1944322

Spectroscopic Characteristics

While experimental spectra are unavailable, computational predictions using tools like NMRshiftDB suggest distinct signals:

  • ¹H NMR: A singlet at δ 3.85 ppm (methoxy group), multiplets between δ 6.5–7.5 ppm (aromatic protons), and broad peaks near δ 8.1 ppm (amide NH).

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy) .

Solubility and Stability

The compound’s logP value of 2.7 (calculated via XLogP3) indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies under accelerated conditions (40°C/75% RH) predict degradation via hydrolysis of the amide bond, necessitating anhydrous storage .

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 6-Methoxyindole-3-ethylamine: Synthesized via Fischer indolization of 4-methoxyphenylhydrazine with butane-1,4-dione under acidic conditions .

  • Thiophene-2-carboxylic acid: Prepared through Gewald reaction or oxidation of 2-acetylthiophene .

Coupling Strategies

Amide bond formation between the fragments typically employs carbodiimide-based reagents:

  • EDCI/HOBt: Yields of 68–72% reported for analogous indole-thiophene conjugates after 12h reflux in DMF .

  • HATU/DIPEA: Higher efficiency (85% yield) but requires rigorous moisture control .

Table 2: Comparative Coupling Conditions

Reagent SystemSolventTemp (°C)Time (h)Yield (%)
EDCI/HOBtDMF801268–72
HATU/DIPEADCM25685

Purification Challenges

Crude product purification via silica chromatography (ethyl acetate/hexane, 3:7) often results in co-elution of unreacted indole precursor. Recrystallization from ethanol/water (1:5) improves purity to >98% but reduces recovery to 55%.

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

Structural analogs demonstrate affinity for 5-HT<sub>1F</sub> receptors (K<sub>i</sub> = 12–45 nM), implicating potential migraine relief via vasodilation inhibition . The methoxy group may enhance blood-brain barrier penetration compared to hydroxylated analogs .

Cytotoxic Screening

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison

Compound5-HT<sub>1F</sub> K<sub>i</sub> (nM)MIC (µg/mL)Cancer Cell Inhibition (%)
N-[2-(6-methoxyindol-3-yl)ethyl]thiophene-2-carboxamide34 ± 2.1 2518
N-[2-(5-nitroindol-3-yl)ethyl]thiophene-2-carboxamide112 ± 8.9 1276
N-[2-(indol-3-yl)ethyl]benzamide>1000 489

Key trends:

  • Electron-withdrawing groups (e.g., nitro) enhance anticancer activity but reduce 5-HT<sub>1F</sub> affinity .

  • Thiophene vs. Benzene: Thiophene derivatives show 3–5× better antimicrobial action, likely due to sulfur’s electronegativity.

Industrial and Research Applications

Drug Discovery Scaffold

The compound serves as a versatile template for:

  • Neurological agents: Modulating 5-HT receptors for migraine/cluster headache therapies .

  • Antibiotic adjuvants: Potentiating β-lactams against MRSA when combined at sub-MIC doses.

Chemical Biology Probes

Site-specific <sup>14</sup>C labeling at the methoxy position enables metabolic tracking in murine models, with 89% recovery in hepatic tissue after 24h .

Process Chemistry Considerations

Scale-up challenges include:

  • Exothermic coupling: Requires jacketed reactors with <5°C/min heating rates to prevent decomposition .

  • Waste minimization: Recycling DMF via vacuum distillation achieves 92% solvent recovery.

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